molecular formula C19H16FN3O3 B14974787 1-(4-fluorophenyl)-4-methoxy-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

1-(4-fluorophenyl)-4-methoxy-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B14974787
M. Wt: 353.3 g/mol
InChI Key: ZXBTXRVGFZVDMK-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-methoxy-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxy group, and a methylphenyl group attached to a dihydropyridazine ring. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-4-methoxy-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves several steps. One common method includes the reaction of 4-fluorobenzaldehyde with 4-methoxybenzohydrazide in the presence of a suitable catalyst to form the intermediate hydrazone. This intermediate is then cyclized using a cyclization agent such as acetic anhydride to yield the desired pyridazine derivative. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .

Chemical Reactions Analysis

1-(4-fluorophenyl)-4-methoxy-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-fluorophenyl)-4-methoxy-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-methoxy-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-(4-fluorophenyl)-4-methoxy-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse scientific applications.

Properties

Molecular Formula

C19H16FN3O3

Molecular Weight

353.3 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-methoxy-N-(4-methylphenyl)-6-oxopyridazine-3-carboxamide

InChI

InChI=1S/C19H16FN3O3/c1-12-3-7-14(8-4-12)21-19(25)18-16(26-2)11-17(24)23(22-18)15-9-5-13(20)6-10-15/h3-11H,1-2H3,(H,21,25)

InChI Key

ZXBTXRVGFZVDMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F

Origin of Product

United States

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